5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide 5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 921513-94-2
VCID: VC4532136
InChI: InChI=1S/C22H17F3N4O2/c1-2-28-12-17(20(30)26-15-8-6-7-14(11-15)22(23,24)25)19-18(13-28)21(31)29(27-19)16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H,26,30)
SMILES: CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C22H17F3N4O2
Molecular Weight: 426.399

5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

CAS No.: 921513-94-2

Cat. No.: VC4532136

Molecular Formula: C22H17F3N4O2

Molecular Weight: 426.399

* For research use only. Not for human or veterinary use.

5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide - 921513-94-2

Specification

CAS No. 921513-94-2
Molecular Formula C22H17F3N4O2
Molecular Weight 426.399
IUPAC Name 5-ethyl-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide
Standard InChI InChI=1S/C22H17F3N4O2/c1-2-28-12-17(20(30)26-15-8-6-7-14(11-15)22(23,24)25)19-18(13-28)21(31)29(27-19)16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H,26,30)
Standard InChI Key HUBDBFSMRXGGII-UHFFFAOYSA-N
SMILES CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecule features a pyrazolo[4,3-c]pyridine backbone, a bicyclic system comprising fused pyrazole and pyridine rings. Key structural elements include:

  • Position 2: A phenyl group contributing steric bulk and aromatic interactions.

  • Position 5: An ethyl group enhancing lipophilicity and metabolic stability.

  • Position 7: A carboxamide moiety linked to a 3-(trifluoromethyl)phenyl group, introducing hydrogen-bonding capacity and electron-withdrawing effects .

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Number921513-94-2
Molecular FormulaC₂₂H₁₇F₃N₄O₂
Molecular Weight426.399 g/mol
IUPAC Name5-ethyl-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide
SMILESCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F

The trifluoromethyl group at the meta position of the phenyl ring confers enhanced metabolic resistance and membrane permeability, critical for drug-likeness .

Crystallographic and Conformational Insights

X-ray diffraction studies of analogous pyrazolo-pyridine derivatives reveal non-coplanar arrangements between the heterocyclic core and substituent rings. For example, dihedral angles between the pyrazolo[4,3-c]pyridine system and adjacent phenyl groups often exceed 85°, minimizing steric clash and optimizing crystal packing . Hydrogen-bonding interactions, particularly involving the carboxamide NH and carbonyl oxygen, stabilize supramolecular architectures in the solid state .

Synthesis and Preparation

Multi-Step Synthetic Pathways

The synthesis of this compound typically involves sequential cyclization and functionalization steps:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles generates the pyrazole moiety. For instance, reaction of ethyl 3-oxo-3-phenylpropanoate with hydrazine hydrate yields 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-5-carboxylate .

  • Pyridine Annulation: Friedländer or related annulation reactions extend the pyrazole to a pyrazolo[4,3-c]pyridine system. Use of ammonium acetate and acetic acid under reflux facilitates ring closure .

  • Carboxamide Installation: Coupling the 7-carboxylic acid derivative with 3-(trifluoromethyl)aniline via EDCI/HOBt-mediated amidation introduces the terminal substituent.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, EtOH, 80°C, 12 h72
AnnulationNH₄OAc, AcOH, 120°C, 24 h65
AmidationEDCI, HOBt, DMF, rt, 48 h58

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring correct positioning of substituents during cyclization, mitigated by steric directing groups .

  • Trifluoromethyl Stability: Avoiding defluorination under acidic or high-temperature conditions through careful pH control .

Physicochemical Properties

Solubility and Partitioning

While experimental solubility data remain limited, computational predictions (e.g., LogP ≈ 3.1) suggest moderate lipophilicity, suitable for oral bioavailability. The trifluoromethyl group reduces polar surface area (PSA ≈ 85 Ų), balancing membrane permeability and aqueous solubility .

Stability Profiling

  • Thermal Stability: Decomposition onset >200°C, as observed in thermogravimetric analysis (TGA) of similar compounds .

  • Photostability: Susceptibility to UV-induced degradation necessitates light-protected storage .

TargetAssay TypeIC₅₀ (μM)
CDK2Fluorescence2.3
AKT1Radioligand4.7
EGFRColorimetric>10

Anticancer Screening

In MCF-7 and A549 cell lines, the compound exhibits moderate cytotoxicity (EC₅₀ ≈ 15–25 μM), with apoptosis induction confirmed via caspase-3 activation. Synergistic effects with paclitaxel suggest adjuvant therapy potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator